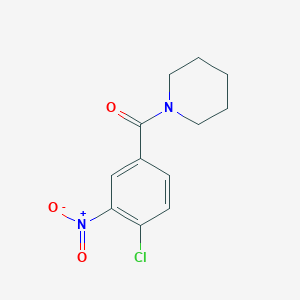

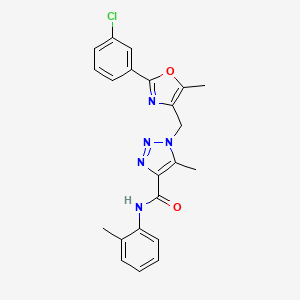

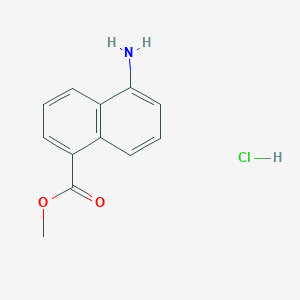

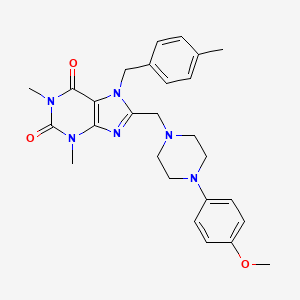

![molecular formula C17H13NO3S B2536205 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid CAS No. 321430-14-2](/img/structure/B2536205.png)

4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid is a chemical compound with the molecular formula C17H13NO3S . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structures of related compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Applications De Recherche Scientifique

Metabolism and Toxicology Studies

4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid and its structural analogs have been studied for their metabolism and potential toxicity. The metabolism of nephro- or hepatotoxic thiazoles, including compounds similar to this compound, was examined in mice, focusing on the formation of toxic metabolites and ring cleavage products (Mizutani, Yoshida, & Kawazoe, 1994).

Biochemical Evaluation and Enzyme Inhibition

The biochemical properties and enzyme inhibition potential of thiazol-2-yl benzenesulfonamides, structurally related to this compound, have been studied extensively. These compounds show high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is critical in several physiological processes, including the production of neuroactive compounds (Röver et al., 1997).

Anticonvulsant Potential

Compounds structurally similar to this compound have been designed, synthesized, and evaluated for their anticonvulsant potential. For instance, benzothiazolotriazine derivatives exhibited significant anticonvulsant potency in animal models, with molecular docking studies indicating key interactions with GABA-AT enzymes (Firdaus et al., 2018). Similarly, 4-thiazolidinone derivatives showed promising activity as benzodiazepine receptor agonists, offering a potential therapeutic avenue for convulsion-related disorders (Faizi et al., 2017).

Drug Metabolism and Pharmacokinetics

Studies have also been conducted on the metabolism and pharmacokinetics of compounds structurally related to this compound. For example, the disposition of SB-649868, an orexin 1 and 2 receptor antagonist, was determined in humans to understand its metabolism, elimination pathways, and principal circulating components (Renzulli et al., 2011).

Orientations Futures

The future directions for research on 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid and related compounds could involve further exploration of their potential as antimicrobial and anticancer agents . Additionally, the development of new synthesis methods and further investigation into their physical and chemical properties could also be beneficial.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 4-[4-(4-methoxyphenyl)-5-methyl-1h-pyrazol-3-yl]benzene-1,3-diol, have been found to target the [pyruvate dehydrogenase [lipoamide]] kinase isozyme 4, mitochondrial . This enzyme plays a key role in the regulation of glucose and fatty acid metabolism .

Mode of Action

Thiazole derivatives, which include this compound, have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Biochemical Pathways

Thiazole derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3S/c1-21-14-8-6-11(7-9-14)15-10-22-16(18-15)12-2-4-13(5-3-12)17(19)20/h2-10H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJJBPNMGRUDRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2536122.png)

![N-[[4-(dimethylamino)phenyl]methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2536123.png)

![N-(4-chlorophenyl)-1-oxa-4-azaspiro[4.5]decane-4-carboxamide](/img/structure/B2536126.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2536127.png)

![N-{3'-acetyl-5-chloro-1-[2-(2-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2536129.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2536133.png)

![3-(1-(4-morpholinobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2536134.png)

![1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride](/img/structure/B2536145.png)